molecular formula C10H11BrO3 B1627819 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-68-4

2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B1627819
CAS No.: 850348-68-4
M. Wt: 259.1 g/mol
InChI Key: YCOLMJRVZJOQKT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(3-bromophenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOLMJRVZJOQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590063
Record name 2-[(3-Bromophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-68-4
Record name 2-[(3-Bromophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane involves its interaction with molecular targets through its bromine and dioxolane functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane include:

  • 2-(3-Chloro-phenoxymethyl)-[1,3]dioxolane
  • 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
  • 2-(3-Iodo-phenoxymethyl)-[1,3]dioxolane

These compounds share similar structures but differ in the halogen atom attached to the phenoxy group. The uniqueness of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane lies in its specific reactivity and applications due to the presence of the bromine atom .

Biological Activity

2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane is a chemical compound characterized by a dioxolane ring and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity associated with this compound, summarizing key findings from various studies.

Antimicrobial Activity

Research has indicated that compounds containing the dioxolane structure often exhibit significant antimicrobial properties. A study on various dioxolane derivatives showed that many of them demonstrated antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane500-1000250-500
Dioxolane A250-500125-250
Dioxolane B1000500

MIC: Minimum Inhibitory Concentration

The results indicate that 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane possesses moderate antimicrobial activity, making it a candidate for further development in therapeutic applications.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations ranging from 10 to 50 µM over a period of 48 hours.

The biological activity of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane is believed to stem from its ability to interact with specific molecular targets. The bromophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with cellular membranes or receptors. This interaction can lead to alterations in cellular signaling pathways associated with growth and apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane
Reactant of Route 2
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2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane

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